molecular formula C8H8N2O3 B14856090 Methyl 2-(4-formylpyrimidin-2-YL)acetate

Methyl 2-(4-formylpyrimidin-2-YL)acetate

Cat. No.: B14856090
M. Wt: 180.16 g/mol
InChI Key: QMRCSAYGWRQMSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylpyrimidin-2-yl)acetate is a pyrimidine derivative featuring a formyl group at the 4-position and a methyl ester at the 2-position of the pyrimidine ring. Pyrimidine-based compounds are critical intermediates in pharmaceutical and materials science due to their ability to participate in hydrogen bonding, coordination chemistry, and bioactivity. The formyl group enhances electrophilicity, making it reactive toward nucleophiles, while the ester moiety offers versatility in further functionalization .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 2-(4-formylpyrimidin-2-yl)acetate

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)4-7-9-3-2-6(5-11)10-7/h2-3,5H,4H2,1H3

InChI Key

QMRCSAYGWRQMSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=CC(=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of mono- and disubstituted pyrimidine derivatives.

Industrial Production Methods

Industrial production of Methyl 2-(4-formylpyrimidin-2-YL)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Microwave-assisted esterification has also been explored as an efficient method for producing esters like this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 2-(4-formylpyrimidin-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-formylpyrimidin-2-YL)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate ()

Structural Features :

  • Pyrimidine substituents : 6-methyl and 4-(thietan-3-yloxy) groups.
  • Functional groups : Thioether-linked ethyl acetate.

Comparison :

  • Substituent differences : The thietan-3-yloxy group introduces sulfur and a cyclic ether, enhancing lipophilicity compared to the formyl group in the target compound.
  • Reactivity : The thioether linkage (C–S–C) may reduce hydrogen-bonding capacity relative to the oxygen-based ester in Methyl 2-(4-formylpyrimidin-2-yl)acetate.
  • Applications : Likely used in bioactive molecule synthesis, as thioethers are common in antiviral and anticancer agents .

Ethyl [(4-Amino-5-Cyanopyrimidin-2-yl)Thio]Acetate ()

Structural Features :

  • Pyrimidine substituents: 4-amino and 5-cyano groups.
  • Functional groups : Thio-linked ethyl acetate.

Comparison :

  • Substituent differences: Amino and cyano groups provide hydrogen-bond donors and electron-withdrawing properties, contrasting with the formyl group’s electrophilicity.
  • Reactivity: The amino group enables participation in Schiff base formation, while the cyano group offers nitrile-specific reactivity (e.g., hydrolysis to carboxylic acids).
  • Applications: Potential use in kinase inhibitors or coordination polymers due to dual functional groups .

Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]Acetate ()

Structural Features :

  • Core heterocycle : Tetrazole ring instead of pyrimidine.
  • Substituents : 2-hydroxyphenyl and methyl ester.

Comparison :

  • Heterocycle differences : Tetrazoles exhibit high nitrogen content, favoring coordination chemistry and explosive applications, whereas pyrimidines are more common in nucleobase analogs.
  • Applications : Used in MOFs and supramolecular assemblies due to tetrazole-metal interactions .

Methyl 2-Phenylacetoacetate ()

Structural Features :

  • Core structure : Benzene ring with acetyl and ester groups.
  • No heterocycle: Lacks the pyrimidine scaffold.

Comparison :

  • Functional group similarity : The ester moiety is shared, but the absence of a pyrimidine limits π-π stacking and coordination capabilities.
  • Applications : Primarily a synthetic intermediate for amphetamines and methylphenidate, highlighting divergent uses compared to pyrimidine esters .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Applications Reference
This compound Pyrimidine 4-formyl, 2-methyl ester Formyl, ester Drug intermediates, MOFs N/A
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-methyl, 4-thietan-3-yloxy Thioether, ester Bioactive molecule synthesis
Ethyl [(4-amino-5-cyanopyrimidin-2-yl)thio]acetate Pyrimidine 4-amino, 5-cyano Amino, cyano, thio, ester Kinase inhibitors, coordination
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole 2-hydroxyphenyl Hydroxyl, ester MOFs, supramolecular assemblies
Methyl 2-phenylacetoacetate Benzene Acetyl, ester Ester Amphetamine synthesis

Research Findings and Implications

  • Reactivity Trends: Pyrimidine esters with electron-withdrawing groups (e.g., formyl, cyano) exhibit higher electrophilicity, favoring nucleophilic substitution or condensation reactions. Thioethers and tetrazoles enhance metal coordination but reduce polarity .
  • Supramolecular Behavior: Compounds with hydrogen-bond donors (e.g., hydroxyl, amino) form stable crystals via O–H⋯N or N–H⋯O interactions, while formyl groups may enable dynamic covalent chemistry .
  • Synthetic Utility : Methyl esters are preferred for their volatility in purification, whereas ethyl esters offer stability in prolonged reactions .

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